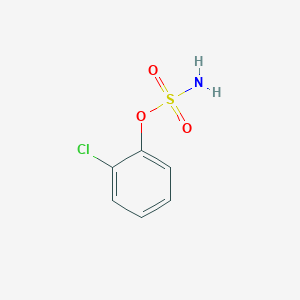

2-Chlorophenyl sulfamate

Description

Properties

Molecular Formula |

C6H6ClNO3S |

|---|---|

Molecular Weight |

207.64 g/mol |

IUPAC Name |

(2-chlorophenyl) sulfamate |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,(H2,8,9,10) |

InChI Key |

DMQWWDBEUAPXAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorophenyl Sulfamate and Its Analogues

Direct O-Sulfamoylation of Phenolic Precursors

The most direct route to aryl sulfamates involves the O-sulfamoylation of the corresponding phenols. This can be achieved using several types of reagents, each with distinct advantages and reaction conditions.

Sulfamoyl chloride is a common reagent for the sulfamoylation of alcohols and phenols. researchgate.net The process typically involves reacting the phenolic precursor, such as 2-chlorophenol (B165306), with sulfamoyl chloride. The efficiency and outcome of this reaction are highly dependent on the solvent and the presence of a base. researchgate.net

Historically, these reactions required a large excess of sulfamoyl chloride. google.com However, research has shown that using solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) can significantly accelerate the reaction, allowing for a dramatic reduction in the amount of sulfamoyl chloride needed (as low as 1.0-2.0 equivalents) and proceeding efficiently even without a base. researchgate.netgoogle.com This optimization helps to avoid the formation of by-products that were common with previously used solvents like dimethylformamide (DMF). google.com For instance, the synthesis of N,N-Diethyl 2-chlorophenyl O-sulfamate has been documented, demonstrating the application of this methodology to ortho-substituted phenols. canada.ca The general procedure for preparing sulfamoyl chloride itself involves the reaction of chlorosulfonyl isocyanate with formic acid. google.comrsc.org

| Phenolic Substrate | Reagent | Solvent | Base | Key Finding | Reference |

|---|---|---|---|---|---|

| General Alcohols/Phenols | Sulfamoyl Chloride (1.0 - 1.5 eq.) | N,N-Dimethylacetamide (DMA) or N-Methyl Pyrrolidone (NMP) | None required | Complete conversion to sulfamate (B1201201) without detectable by-products. Avoids issues seen with DMF. | researchgate.netgoogle.com |

| 4-Chlorophenol | N-Methylsulfamoyl Chloride | Methylene Chloride | Triethylamine | Successful synthesis of the corresponding N-methylated aryl sulfamate ester. | google.com |

| Sterols (e.g., Estrone) | Sulfamoyl Chloride (1.0 - 1.9 eq.) | N,N-Dimethylacetamide (DMA) | None | Demonstrates an industrially applicable process for biologically active compounds. | google.com |

To circumvent the instability associated with sulfamoyl chloride, researchers have developed stable, activated sulfamoyl transfer reagents. researchgate.net Hexafluoroisopropyl sulfamate (HFIPS) has been identified as a bench-stable, solid reagent that reacts readily with a wide range of phenols under mild conditions. researchgate.netorganic-chemistry.org A significant advantage of this method is that the sole byproduct is hexafluoroisopropanol (HFIP), which is volatile and easily removed, often allowing for the isolation of the pure product after a simple workup. researchgate.netorganic-chemistry.org

Another class of activated reagents includes electron-deficient aryl sulfamates, such as pentachlorophenyl sulfamate (PCPS) and pentafluorophenyl sulfamate (PFPS). organic-chemistry.org These stable, crystalline solids act as effective sulfamoyl group transfer reagents in the presence of a simple organic base catalyst like N-methylimidazole (NMI). organic-chemistry.orgnih.gov This catalytic method proceeds under mild conditions and offers high selectivity. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the formation of an aza-sulfene intermediate (HNSO₂). organic-chemistry.orgnih.gov

| Reagent | Description | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Hexafluoroisopropyl sulfamate (HFIPS) | Bench-stable solid | Mild conditions, reacts with phenols and anilines | Stable reagent, volatile byproduct (HFIP), high purity of products | researchgate.netorganic-chemistry.org |

| Pentachlorophenyl sulfamate (PCPS) | Stable crystalline solid | N-methylimidazole (NMI) catalyst, room temperature | Avoids unstable sulfamoyl chloride, high yields, suitable for complex substrates | organic-chemistry.org |

| Pentafluorophenyl sulfamate (PFPS) | Stable crystalline solid | N-methylimidazole (NMI) catalyst, room temperature | Effective group transfer reagent, scalable, stable | organic-chemistry.org |

Strategies for Regioselective Synthesis of Substituted Aryl Sulfamates

The synthesis of substituted aryl sulfamates often requires strategies that control the position of various functional groups on the aromatic ring. The sulfamate group itself is a powerful tool in this regard, serving as a directed metalation group (DMG) to facilitate ortho-functionalization. nih.govcanada.ca

The synthesis of aryl sulfamates with an ortho-chloro substituent, such as 2-chlorophenyl sulfamate, is well-established. These compounds can be prepared via the direct sulfamoylation of 2-chlorophenol. nih.gov Furthermore, the sulfamate moiety can direct lithiation to the ortho position, providing a route to introduce substituents regioselectively. nih.govcanada.ca Synthetic methodologies involving cross-coupling reactions have shown good tolerance for ortho-substituted substrates, including those with chloro-substituents. nih.govacs.org For example, ortho-substituted phenyl sulfamates readily undergo nickel-catalyzed amination, demonstrating their viability as synthetic intermediates. nih.gov The synthesis of N,N-Diethyl 2-chlorophenyl O-sulfamate serves as a specific example of incorporating this substitution pattern. canada.ca

Aryl sulfamates are highly versatile scaffolds used in the synthesis of a wide array of more complex molecules. nih.gov Their stability and unique reactivity make them attractive electrophiles for cross-coupling reactions. nih.gov Various catalytic systems have been developed to functionalize the aryl sulfamate core.

Notable applications include:

Nickel-Catalyzed Couplings : Aryl sulfamates readily participate in Ni-catalyzed amination reactions with a broad range of amines, including primary and secondary amines, anilines, and heterocycles. nih.govnih.govacs.org They are also effective substrates in iron-catalyzed alkylations with Grignard reagents to form sp²–sp³ carbon-carbon bonds. nih.gov

Palladium-Catalyzed Amination : Recently, general Pd-based catalytic systems have been developed for the C-N coupling of aryl sulfamates with a wide variety of nitrogen nucleophiles. nih.govacs.org

Directed Metalation : The N,N-dialkyl aryl O-sulfamate group is an effective directed metalation group, enabling functionalization at the ortho position prior to a cross-coupling event. nih.govcanada.ca

These reactions have been applied to generate diverse molecular structures, from polysubstituted aryl amines to complex, bridged polycyclic scaffolds, highlighting the synthetic utility of the aryl sulfamate template. nih.govrsc.org

Catalytic Approaches and Reaction Optimization in Sulfamate Formation

Improving the efficiency, selectivity, and scope of sulfamate synthesis often involves catalytic approaches and careful reaction optimization. The choice of catalyst, solvent, base, and temperature can have a profound impact on the reaction outcome.

For the formation of the sulfamate ester itself, a key catalytic method involves using N-methylimidazole (NMI) as a simple, effective organic base to promote the sulfamoylation of alcohols and phenols with activated aryl sulfamates. organic-chemistry.orgnih.gov This approach is valued for its mild conditions and high selectivity. organic-chemistry.org

Much of the catalytic development and optimization has focused on the subsequent functionalization of the pre-formed aryl sulfamate. In nickel-catalyzed aminations, for example, extensive surveys of ligands revealed that N-heterocyclic carbenes (NHCs) were uniquely effective in facilitating the desired transformation. nih.gov The use of air-stable Ni(II) precatalysts like NiCl₂(DME) has made these reactions more user-friendly. nih.govacs.org

In palladium-catalyzed aminations, optimization studies found that using a mixture of polar protic solvents, such as tBuOH:H₂O, was critical for achieving high conversions. nih.govacs.org Computational studies have provided insight into the reaction mechanism, identifying the oxidative addition of the aryl sulfamate to the metal center as the rate-limiting step. nih.govacs.org Optimization of reaction parameters such as temperature is also crucial; for instance, studies on the nitration of ammonium (B1175870) sulfamate found an optimal temperature of -40 °C for maximizing yield. lukasiewicz.gov.plbibliotekanauki.pl Similar principles of optimizing temperature, catalyst loading, and solvent systems are broadly applicable to the synthesis and functionalization of this compound and its analogues.

| Reaction Type | Catalyst/Reagent | Key Optimization Parameters | Finding | Reference |

|---|---|---|---|---|

| Alcohol Sulfamoylation | Activated Aryl Sulfamates (e.g., PFPS) | N-methylimidazole (NMI) catalyst | NMI acts as a simple organic base catalyst under mild conditions. | organic-chemistry.orgnih.gov |

| Amination of Aryl Sulfamates | [Ni(cod)₂] / SIPr·HCl | Ligand (NHC), Base (NaOtBu), Solvent (Dioxane) | N-heterocyclic carbene (NHC) ligands uniquely facilitate the amination. | nih.gov |

| Amination of Aryl Sulfamates | Pd-phosphine complex | Solvent (tBuOH:H₂O mixture) | Use of polar protic solvents is crucial for high conversion. | nih.govacs.org |

| Hydrodeoxygenation | Nickel complex with NHC ligand | Ligand (IMes·HCl), Reductant (Isopropanol) | Unsymmetrical NHC ligands enhance catalytic efficiency. | organic-chemistry.org |

Derivatization from Other Sulfur-Containing Precursors

The synthesis of this compound and its analogs can be effectively achieved through the derivatization of various sulfur-containing precursors. These methods typically involve the reaction of a corresponding phenol (B47542), in this case, 2-chlorophenol, with a suitable sulfamoylating agent. Key precursors include sulfamoyl chloride, chlorosulfonyl isocyanate, and sulfuryl chloride, each offering distinct synthetic routes with specific advantages and reaction conditions.

The most direct methods involve the reaction of 2-chlorophenol with a reagent that can directly transfer the sulfamoyl group (H₂NSO₂-). The general reaction is depicted in Scheme 2.4.1.

Scheme 2.4.1: General Synthesis of this compound from 2-Chlorophenol

This image is a placeholder for a chemical reaction diagram showing 2-chlorophenol reacting with a generic sulfamoylating agent (e.g., ClSO₂NH₂) to yield this compound.

From Sulfamoyl Chloride

The reaction of phenols with sulfamoyl chloride (H₂NSO₂Cl) is a well-established and direct method for preparing aryl sulfamates. sci-hub.se This process involves the nucleophilic attack of the phenoxide ion on the sulfur atom of sulfamoyl chloride, displacing the chloride ion. The reaction is typically conducted in the presence of a base to deprotonate the phenol and to neutralize the HCl byproduct.

A variety of bases and solvent systems can be employed to facilitate this reaction. Common bases include triethylamine, 4-(dimethylamino)pyridine (DMAP), and sodium hydride. sci-hub.se The choice of solvent can significantly influence the reaction rate and yield. For instance, using N,N-dimethylacetamide (DMA) as a solvent has been shown to accelerate the sulfamoylation of hydroxyl groups, often leading to high yields even without an added base. sci-hub.seresearchgate.net In some cases, sulfamoyl chloride is generated in situ, for example, from the reaction of chlorosulfonyl isocyanate with formic acid, and then used directly for the reaction with the phenolic compound. rsc.org However, this in situ generation can sometimes lead to lower yields compared to using a commercial source of sulfamoyl chloride. rsc.org

Table 1: Reaction Conditions for Sulfamoylation of Phenols with Sulfamoyl Chloride

| Phenolic Substrate | Base | Solvent | Temperature | Yield | Reference |

| General Phenols | Triethylamine | Dichloromethane | Room Temp | High | sci-hub.se |

| General Phenols | Sodium Hydride | Various | 0 °C to RT | High | sci-hub.se |

| Hydroxyl Compounds | None | DMA | Room Temp | High | researchgate.net |

| Benzofuran Phenols | K₂CO₃ | DMF | Room Temp | Moderate | rsc.org |

This table summarizes various reported conditions for the synthesis of aryl sulfamates from phenols and sulfamoyl chloride, which are applicable to the synthesis of this compound.

From Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is another versatile reagent for the synthesis of aryl sulfamates. evitachem.com The reaction proceeds in two stages. First, the phenolic hydroxyl group adds across the isocyanate C=N bond to form an unstable N-(chlorosulfonyl)carbamate intermediate. This intermediate is then hydrolyzed, typically by the addition of water, which leads to decarboxylation and formation of the final sulfamate product. evitachem.comorgsyn.org

The initial reaction is often carried out in an inert solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), and may require heating under reflux or, conversely, be performed at very low temperatures (e.g., -40 °C to 0 °C) depending on the substrate. evitachem.comrsc.orggoogle.com The workup procedure involves carefully adding water until the evolution of carbon dioxide gas ceases, which results in the precipitation of the aryl sulfamate. evitachem.com

Scheme 2.4.2: Synthesis of this compound via Chlorosulfonyl Isocyanate

This image is a placeholder for a chemical reaction diagram illustrating the reaction of 2-chlorophenol with CSI, formation of the N-(chlorosulfonyl)carbamate intermediate, and subsequent hydrolysis to the final product.

From Sulfuryl Chloride

A two-step approach utilizing sulfuryl chloride (SO₂Cl₂) provides an alternative route to aryl sulfamates. In the first step, a phenol reacts with sulfuryl chloride in the presence of a base, such as pyridine, to form an aryl chlorosulfate (B8482658) intermediate (Ar-O-SO₂Cl). This reaction is typically performed in a non-polar solvent like toluene at low temperatures. orgsyn.org

In the second step, the resulting aryl chlorosulfate intermediate is subjected to amination. This is achieved by reacting the intermediate with an amine, such as ammonia, to displace the chloride and form the sulfamate. This amination step can be carried out in various solvents, including lower alkanols or ethers. orgsyn.org This method avoids the handling of potentially unstable sulfamoylating agents in the primary step.

Table 2: Two-Step Synthesis of Sulfamates via Sulfuryl Chloride

| Step | Reagents | Solvent | Temperature | Product | Reference |

| 1. Chlorosulfation | Alcohol/Phenol, Sulfuryl Chloride, Pyridine | Toluene | -10 °C to 5 °C | Aryl Chlorosulfate | orgsyn.org |

| 2. Amination | Aryl Chlorosulfate, Amine | Toluene, THF, or Alkanol | Variable | Aryl Sulfamate | orgsyn.org |

This table outlines the general two-step procedure for synthesizing sulfamates starting from an alcohol or phenol and sulfuryl chloride, applicable for producing this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Chlorophenyl Sulfamate Derivatives

Hydrolysis Pathways of Aryl Sulfamates

The hydrolysis of aryl sulfamates is a key area of study, particularly because of their role as inhibitors of sulfatase enzymes. Understanding the mechanisms of both uncatalyzed and enzyme-catalyzed hydrolysis provides critical insights into their stability and biological activity.

Uncatalyzed Hydrolysis Kinetics and Reaction Mechanisms (SN1 vs. SN2 at Sulfur)

The uncatalyzed hydrolysis of aryl sulfamates in solution presents a fascinating mechanistic dichotomy when compared to the hydrolysis of analogous aryl sulfates. Theoretical and experimental studies have shown that while aryl sulfate (B86663) monoanions undergo hydrolysis via a bimolecular nucleophilic substitution (SN2) mechanism, aryl sulfamate (B1201201) monoanions follow a unimolecular nucleophilic substitution (SN1) pathway. nih.govacs.orgacs.org

This mechanistic divergence is attributed to the nature of the leaving group and the stability of the resulting intermediate. nih.govacs.org In the case of aryl sulfamate hydrolysis, the reaction proceeds through a dissociative SN1-type mechanism, involving the formation of a short-lived, highly reactive sulfonylamine intermediate (SO₂NH). nih.govacs.orgacs.org The markedly greater stability of the SO₂NH intermediate compared to sulfur trioxide (SO₃), which would be formed from aryl sulfate hydrolysis, is the primary reason for this shift in mechanism. nih.govacs.orgacs.org The reaction is characterized by the cleavage of the S–O bond. acs.org

In contrast, the hydrolysis of aryl sulfates proceeds through a concerted SN2 mechanism where a water molecule directly attacks the sulfur atom, leading to the displacement of the aryloxide leaving group. nih.govacs.org This difference is highlighted by Brønsted analysis, which shows a much smaller dependence of the reaction rate on the leaving group's pKₐ for enzyme-catalyzed hydrolysis (βLG = -0.86) compared to the uncatalyzed hydrolysis of aryl sulfates (βLG = -1.81), suggesting a more associative character in the enzymatic reaction. nih.govacs.org

Enzyme-Catalyzed Hydrolysis Mechanisms (e.g., Sulfatase Substrates and Inactivation)

Aryl sulfamates are well-established as potent, broad-spectrum inactivators of sulfatases, a class of enzymes that catalyze the hydrolysis of sulfate esters. nih.govnih.gov This inactivation is time-dependent, irreversible, and active-site directed, indicating the formation of a stable covalent bond with a residue in the enzyme's active site. nih.govacs.orgacs.org

Type I sulfatases, which are a major focus of these studies, possess a unique, catalytically essential formylglycine (FGly) residue in their active site, which is post-translationally generated from a cysteine or serine residue. nih.govacs.orgacs.org The mechanism of inactivation by aryl sulfamates involves this FGly residue. The aryl sulfamate enters the active site and, through a series of steps involving the cleavage of the ArO–S bond, leads to the covalent modification of the enzyme. acs.org

While the precise end-product of this inactivation has been a subject of investigation, theoretical evaluations suggest that an imine N-sulfate derived from the catalytic FGly residue is the most likely irreversible adduct formed. nih.govacs.orgacs.org This covalent modification renders the enzyme inactive. Studies have shown that simple aryl sulfamates, such as 3-nitrophenyl sulfamate, can effectively inactivate sulfatases from diverse sources, highlighting their utility as biochemical tools for studying these enzymes. nih.gov It is noteworthy, however, that while aryl sulfamates are effective against many sulfatases, such as steroid sulfatases, they have been found to be ineffective inhibitors for certain exo-acting human gut microbiota S1 carbohydrate sulfatases. pnas.orgresearchgate.net

Carbon-Heteroatom Bond Forming Reactions Guided by Aryl Sulfamates

Beyond their biological significance, aryl O-sulfamates are highly attractive electrophiles for transition metal-catalyzed cross-coupling reactions aimed at forming carbon-heteroatom bonds, particularly C–N bonds. nih.gov They are stable, easy to prepare, and can be used as directing groups for functionalizing an aromatic ring before the cross-coupling event. nih.govnih.govacs.org While their use in C-C bond formation has been explored, their application in C-N bond construction represents a significant advancement in synthetic methodology. nih.gov

Transition Metal-Catalyzed Amination of Aryl O-Sulfamates

The formation of C–N bonds is a cornerstone of pharmaceutical and materials chemistry. Transition metal-catalyzed amination reactions provide a powerful means to construct these bonds. While palladium and copper catalysts are well-established for coupling aryl halides, the use of phenol (B47542) derivatives like aryl O-sulfamates as electrophiles has expanded the scope of these transformations, with both palladium and nickel catalysts proving effective. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Although the use of aryl sulfamates in C–N coupling has been predominantly dominated by nickel catalysis, recent advancements have established robust palladium-based catalytic systems. nih.govacs.org These methodologies offer advantages in terms of functional group tolerance and milder reaction conditions. organic-chemistry.org

A notable palladium-based catalyst is an N-methyl-2-aminobiphenyl palladacycle supported by a sterically demanding phosphine ligand, PCyp₂ArXyl2. nih.govacs.org This system efficiently catalyzes the C–N coupling of a wide array of aryl sulfamates with various nitrogen nucleophiles, including primary and secondary alkylamines, anilines, heteroaryl amines, N-heterocycles, and even challenging primary amides. nih.govacs.org The reactions are typically carried out at elevated temperatures (e.g., 110 °C) in a solvent mixture like tBuOH:H₂O, with a base such as NaOtBu. nih.gov

Computational studies (DFT calculations) on this system support a catalytic cycle where the oxidative addition of the aryl sulfamate to the Pd(0) center is the rate-determining step. nih.govacs.org The reaction is believed to proceed through a cationic pathway, particularly in polar protic solvents. nih.gov

| Aryl Sulfamate | Amine | Product | Yield (%) |

|---|---|---|---|

| Naphthalen-2-yl dimethylsulfamate | Aniline (B41778) | N-Phenylnaphthalen-2-amine | 94 |

| Phenyl dimethylsulfamate | 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 85 |

| Naphthalen-1-yl dimethylsulfamate | Pyrrolidine | 1-(Naphthalen-1-yl)pyrrolidine | 95 |

| Naphthalen-2-yl dimethylsulfamate | Benzylamine | N-Benzylnaphthalen-2-amine | 93 |

| 4-Acetylphenyl dimethylsulfamate | Morpholine | 1-(4-Morpholinophenyl)ethan-1-one | 88 |

Nickel-Catalyzed Cross-Coupling Transformations

Nickel-catalyzed amination of aryl O-sulfamates has emerged as a powerful and versatile method for C–N bond formation. nih.gov These methodologies are often broad in scope with respect to both the sulfamate and the amine coupling partners. nih.gov

Initial studies utilized air-sensitive Ni(0) precatalysts like bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂]). nih.gov In these systems, N-heterocyclic carbene (NHC) ligands, such as SIPr·HCl (1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride), were found to be uniquely effective. nih.gov The reactions typically employ a strong base like sodium tert-butoxide (NaOtBu) in a solvent such as dioxane at elevated temperatures. nih.gov This approach is tolerant of various functional groups and heterocycles on the sulfamate substrate and accommodates a range of secondary amines and anilines. nih.gov

To improve practicality and user-friendliness, methods employing air-stable Ni(II) precatalysts, such as NiCl₂(DME), have been developed. nih.govacs.org These reactions require an in situ reducing agent to generate the active Ni(0) catalyst. Phenylboronic acid pinacol ester (Ph–B(pin)) has been identified as a mild and effective reducing agent for this purpose. nih.gov This user-friendly approach has been successfully applied to a broad scope of aryl sulfamates and amines, including heterocyclic substrates, and can be performed in greener solvents like 2-methyl-THF. nih.govacs.org The utility of this nickel-catalyzed methodology has been demonstrated in the concise synthesis of the antibacterial drug linezolid. nih.gov

| Aryl Group (of Sulfamate) | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | [Ni(cod)₂] / SIPr·HCl | Dioxane | 95 |

| 4-(Trifluoromethyl)phenyl | [Ni(cod)₂] / SIPr·HCl | Dioxane | 85 |

| 2-Naphthyl | NiCl₂(DME) / SIPr·HCl / Ph-B(pin) | 2-Me-THF | 97 |

| Phenyl | NiCl₂(DME) / SIPr·HCl / Ph-B(pin) | 2-Me-THF | 95 |

| Pyridin-3-yl | NiCl₂(DME) / SIPr·HCl / Ph-B(pin) | 2-Me-THF | 82 |

Other Cross-Coupling and Functionalization Reactions

Aryl sulfamates, including derivatives like 2-chlorophenyl sulfamate, serve as effective electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions, providing a valuable alternative to the more common aryl halides. nih.govacs.org These substrates are advantageous due to their straightforward preparation from ubiquitous phenol precursors. nih.govacs.org While initially, palladium catalysts were considered inefficient for sulfamate couplings, subsequent research has demonstrated their utility, alongside nickel catalysts, in forging new carbon-carbon bonds. acs.org

The Suzuki-Miyaura cross-coupling is a prominent reaction in this class. The first instances of Suzuki-Miyaura reactions with aryl O-sulfamates utilized inexpensive and stable nickel catalysts like NiCl₂(PCy₃)₂ to produce biaryl compounds in good to excellent yields. omicsdi.org This methodology demonstrates a broad scope, tolerating substrates with both electron-donating and electron-withdrawing groups, as well as ortho-substituted and heteroaryl partners. omicsdi.org More recently, palladium-catalyzed Suzuki-Miyaura couplings of sulfamates with potassium Boc-protected aminomethyltrifluoroborates have been developed, enabling the efficient formation of complex molecules containing both a new C(sp³)-C(sp²) bond and an aminomethyl group. nih.gov Temperature-controlled mechanochemistry has also been applied to the nickel-catalyzed Suzuki-Miyaura coupling of aryl sulfamates and boronic acids, offering a solvent-free and scalable method. chemrxiv.org

Beyond the Suzuki-Miyaura reaction, aryl sulfamates are competent partners in Kumada-Corriu cross-couplings with Grignard reagents. acs.orgnih.gov This approach is particularly useful for creating biaryl structures. acs.orgnih.gov However, the functional group tolerance is limited, as Grignard reagents are incompatible with moieties like esters, ketones, and nitro groups. nih.govacs.org The sulfamate group can also be used in conjunction with other functionalities; for instance, 2-halo and boron-containing aryl sulfamates can participate in Suzuki-Miyaura couplings or be used to generate benzynes for subsequent reactions. acs.orgacs.org

Table 1: Examples of Cross-Coupling Reactions with Aryl Sulfamates Data presented below is illustrative and compiled from multiple sources.

| Coupling Reaction | Catalyst System | Coupling Partners | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Aryl Sulfamate + Arylboronic Acid | Biaryl | Good to Excellent | omicsdi.org |

| Suzuki-Miyaura | XPhos-Pd-G2 | Hetaryl Sulfamate + K-Boc-aminomethyltrifluoroborate | Hetaryl-CH₂-NHBoc | 68% (for indole) | nih.govacs.org |

| Kumada-Corriu | Not Specified | Aryl Sulfamate + Grignard Reagent | Biaryl | Not Specified | acs.orgnih.gov |

| Mechanochemical Suzuki-Miyaura | Nickel Catalyst | Aryl Sulfamate + Arylboronic Acid | Biaryl | 50% (naphthyl) | chemrxiv.org |

Intramolecular Functionalization and Cyclization Reactions

The sulfamate functional group is not merely a leaving group for cross-coupling reactions; it also serves as a versatile directing group for intramolecular reactions. Its ability to coordinate with metal centers or position radical precursors allows for highly regioselective C-H functionalization and the construction of complex cyclic architectures. These strategies capitalize on the proximity of the sulfamate group to specific C-H bonds within the same molecule, enabling reactions that would be challenging to achieve through intermolecular approaches.

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The N,N-dialkyl aryl O-sulfamate group has been established as a potent directed metalation group (DMG). acs.orgnih.gov In the DoM process, the heteroatoms of the sulfamate group act as a Lewis base, coordinating to a strong organolithium base (like n-butyllithium or s-butyllithium). acs.orgwikipedia.org This coordination directs the base to deprotonate the sterically most accessible ortho-position of the aromatic ring, forming a stabilized aryllithium intermediate. acs.orgwikipedia.org This intermediate can then be quenched with a wide array of electrophiles to introduce new functional groups exclusively at the ortho position. acs.orgnih.gov

The O-sulfamate DMG is highly effective, enabling metalation under mild conditions (e.g., -93 °C in THF). acs.orgnih.gov Its directing ability has been ranked relative to other common DMGs, proving its utility in synthetic planning. acs.org The conjunction of DoM with transition metal-catalyzed cross-coupling reactions provides a robust methodology for constructing polysubstituted aromatic compounds. acs.org For example, after an initial DoM and quenching with an iodine source, the resulting 2-iodo O-sulfamate can undergo a subsequent Suzuki-Miyaura cross-coupling reaction. acs.org

Table 2: Electrophiles Used in Directed ortho Metalation of Aryl O-Sulfamates Data derived from Macklin and Snieckus (2005). acs.orgnih.gov

| Entry | Electrophile | Product |

|---|---|---|

| 1 | I₂ | 2-Iodo-aryl O-sulfamate |

| 2 | BrCF₂CF₂Br | 2-Bromo-aryl O-sulfamate |

| 3 | B(OMe)₃ | 2-Boryl-aryl O-sulfamate |

| 4 | Me₃SiCl | 2-(Trimethylsilyl)-aryl O-sulfamate |

| 5 | DMF | 2-Formyl-aryl O-sulfamate |

| 6 | (PhS)₂ | 2-(Phenylthio)-aryl O-sulfamate |

The reliable and predictable conversion of C-H bonds into other functional groups is a primary goal in modern organic synthesis. sigmaaldrich.com Sulfamate esters have emerged as excellent directing groups for achieving site-selective C-H functionalization, particularly at positions remote from other functional groups. nih.govnih.gov The underlying principle involves the sulfamate group anchoring a reactive intermediate, such as a metal-nitrenoid or a nitrogen-centered radical, in close proximity to a specific aliphatic C(sp³)-H bond, thereby facilitating an intramolecular reaction. nih.govnih.gov This approach overcomes the challenge of differentiating between numerous C-H bonds that have similar bond dissociation energies. sigmaaldrich.com

Sulfamate esters are effective precursors for generating nitrogen-centered radicals, which can mediate intramolecular C-H amination reactions. nih.gov These reactions typically proceed via a hydrogen-atom transfer (HAT) mechanism. nih.govnih.gov While 1,5-HAT processes are common for nitrogen-centered radicals, leading to functionalization at the δ-position, strategies using sulfamate esters have been developed to favor the less common 1,6-HAT pathway for γ-selective functionalization. nih.gov

One notable strategy involves the light-initiated homolysis of an N-Cl bond in an N-chlorosulfamate ester. nih.gov The resulting nitrogen-centered radical engages in a 1,6-HAT to selectively abstract a hydrogen from a γ-C(sp³)-H bond, generating a carbon-centered radical. nih.govnih.gov This carbon radical can then be trapped, for instance, by a chlorine atom in a chain-propagation process to yield a γ-chloro derivative. nih.govnih.gov This method is capable of installing chlorine at primary, secondary, and tertiary centers with predictable selectivity. nih.gov

Furthermore, cobalt(II)-based metalloradical catalysis has proven effective for the intramolecular 1,5-C-H amination of sulfamoyl azides. rsc.orgscispace.com This system operates under neutral, non-oxidative conditions, activating the sulfamoyl azide to form a Co(III)-aminyl radical intermediate. scispace.com This radical intermediate then proceeds through a two-step radical cascade to achieve C-H amination, efficiently forming strained five-membered cyclic sulfamides with nitrogen gas as the only byproduct. rsc.orgresearchgate.net This pathway avoids the high-energy transition states associated with concerted nitrene insertion, expanding the scope of C-H amination. rsc.org

In addition to radical pathways, sulfamate esters undergo intramolecular oxidative cyclization through metal-mediated processes. These reactions are powerful tools for synthesizing important heterocyclic structures like oxathiazinane-2,2-dioxides. nih.gov Dirhodium(II) catalysts, in combination with hypervalent iodine oxidants, are highly effective for intramolecular C-H amination of sulfamates. thieme-connect.com The mechanism is believed to involve the formation of a transient rhodium-nitrene intermediate which inserts into a C-H bond in a concerted, asynchronous step. thieme-connect.comacs.org

Alternative protocols have been developed to replace hypervalent iodine oxidants. For instance, the combination of NaOCl (bleach) and a catalytic amount of a dirhodium complex can effectively promote the cyclization of sulfamate esters. nih.govthieme-connect.com Interestingly, mechanistic studies suggest this NaOCl-mediated reaction proceeds through a different pathway, likely involving an N-centered radical, rather than a metal-nitrene intermediate. nih.govthieme-connect.com

Aza-Wacker type cyclizations of sulfamate esters represent another class of oxidative cyclizations. nih.govku.eduacs.org These reactions, which are the first examples reported for sulfamates, utilize a palladium(0) catalyst and Cu(OAc)₂/O₂ as the terminal oxidant system. ku.edu This protocol is differential from many aza-Wacker reactions in that it reliably forms six-membered oxathiazinane rings and is compatible with a range of functional groups, including esters, amides, and ethers. nih.govku.edu

Table 3: Examples of Oxidative Cyclization of Sulfamate Esters

| Reaction Type | Catalyst/Oxidant | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| C-H Amination | Rh₂(oct)₄ / PhI(OAc)₂ | Alkyl Sulfamate | Oxathiazinane | Forms 6-membered rings via Rh-nitrene | thieme-connect.com |

| C-H Amination | Rh₂(oct)₄ / NaOCl, NaBr | 3-Arylpropylsulfamate | Oxathiazinane | Likely proceeds via N-centered radical | nih.gov |

| Aza-Wacker Cyclization | Pd₂(dba)₃ / Cu(OAc)₂, O₂ | Alkenyl Sulfamate | Alkenyl Oxathiazinane | Catalytic in Pd(0); forms 6-membered rings | nih.govku.edu |

C-H Functionalization Guided by Sulfamate Esters

Novel Reactivity Profiles and Molecular Rearrangements of Sulfamates

Beyond their roles as directing groups and cross-coupling partners, sulfamates exhibit unique reactivity profiles, including molecular rearrangements that lead to the formation of new structural motifs. A classic example is the rearrangement of arylsulfamates to C-sulfonated anilines, a process inspired by the Tyrer sulfonation. mdpi.com

Recent studies on the thermal rearrangement of N-arylsulfamates have confirmed that the mechanism is intermolecular. mdpi.com Under thermal conditions, the N-sulfamate releases sulfur trioxide (SO₃), which then participates in a standard electrophilic aromatic substitution (SEAr) reaction with another aniline molecule. mdpi.com The reaction typically yields the para-sulfonated product due to steric hindrance at the ortho positions, which can be influenced by bulky counterions. mdpi.com Control experiments have shown that an intramolecular movement of the sulfur-containing group does not occur. mdpi.com Kinetic isotope effect studies further support that the rate-determining step is the initial formation of the N-sulfamate intermediate. mdpi.com

The reactivity of cyclic sulfamidates, which are often synthesized from sulfamate esters, has also been explored. These heterocycles are valuable synthetic intermediates, with reactivity comparable to activated aziridines and azetidines. researchgate.net Their chemistry is dominated by nucleophilic ring-opening reactions, providing access to a wide variety of functionalized amines and 1,3-amino alcohols. ku.eduresearchgate.net Additionally, ylideneamino sulfates, prepared from sulfating agents, can be sufficiently activated to undergo Beckmann-type rearrangements without the need for additional reagents. researchgate.net

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Chemistry

No research articles or data were identified that specifically investigate this compound acetamide as a self-immolative electrophile. While the broader class of sulfamate acetamides has been explored as tunable and low-reactivity electrophiles for covalent ligand-directed release chemistry, studies detailing the synthesis, reactivity, and mechanistic properties of the 2-chlorophenyl derivative are not present in the available literature. nih.govresearchgate.netacs.orgnih.govexlibrisgroup.com Research in this area has primarily focused on derivatives designed for specific biological targets, such as inhibitors of Bruton's tyrosine kinase (BTK), and these studies have not included the 2-chlorophenyl moiety. nih.govacs.org The self-immolative property, which involves the release of sulfamic acid upon reaction with a biological nucleophile like cysteine, is a key feature of sulfamate acetamides, but the influence of a 2-chlorophenyl substituent on this process has not been documented. researchgate.netacs.org

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Chlorophenyl Sulfamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-chlorophenyl sulfamate (B1201201). hyphadiscovery.comresearchgate.net By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. core.ac.uk

In the ¹H NMR spectrum of a related compound, 2-(4-chlorophenyl)aniline, the aromatic protons are observed in the region of 7.37-7.55 ppm. malayajournal.orgresearchgate.net For 2-chlorophenyl sulfamate, the protons on the phenyl ring would exhibit characteristic chemical shifts and coupling patterns influenced by the presence of the chlorine atom and the sulfamate group. The protons of the sulfamate's NH₂ group are also detectable and can provide insights into hydrogen bonding and conformational dynamics. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the 2-chlorophenyl ring will show distinct resonances, with their chemical shifts being affected by the electronegativity of the chlorine and the sulfamate substituents. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons. hyphadiscovery.comcore.ac.uk These experiments help to definitively assign the signals and confirm the substitution pattern on the aromatic ring.

Furthermore, NMR is a powerful tool for monitoring the progress of the synthesis of this compound. By taking spectra of the reaction mixture at different time points, one can track the disappearance of starting material signals and the appearance of product signals, thereby optimizing reaction conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | - | 148.5 |

| C2-Cl | - | 128.0 |

| C3-H | 7.35 (d, J=8.0 Hz) | 130.5 |

| C4-H | 7.20 (t, J=7.8 Hz) | 127.8 |

| C5-H | 7.45 (t, J=7.8 Hz) | 129.5 |

| C6-H | 7.55 (d, J=8.0 Hz) | 122.0 |

| N-H | 7.90 (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Assessment

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational frequencies expected in the IR spectrum of this compound include:

N-H stretching: The sulfamate group's N-H bonds will give rise to absorption bands in the region of 3400-3200 cm⁻¹. The presence of two bands in this region would indicate the symmetric and asymmetric stretching of the NH₂ group.

S=O stretching: The sulfonyl group (S=O) will exhibit strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations are typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

S-O stretching: The S-O single bond stretching vibration is expected in the 900-700 cm⁻¹ region.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond on the aromatic ring typically appears in the 800-600 cm⁻¹ range.

Aromatic C-H and C=C stretching: Vibrations associated with the aromatic ring will be present, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

IR spectroscopy is also valuable for monitoring the synthesis of this compound from starting materials like 2-chlorophenol (B165306) and sulfamoyl chloride. The disappearance of the broad O-H stretching band of the phenol (B47542) and the appearance of the characteristic N-H and S=O stretching bands of the sulfamate product would signify the progression of the reaction. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Sulfamate) | Asymmetric & Symmetric Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonyl) | Symmetric Stretching | 1160-1120 |

| S-O | Stretching | 900-700 |

| C-Cl | Stretching | 800-600 |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS is crucial for confirming its molecular formula and for gaining structural insights through fragmentation analysis.

The molecular weight of this compound (C₆H₅ClNO₃S) is 205.63 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 205 and 207 in an approximate 3:1 ratio, which is characteristic of the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns that help to elucidate the structure. ncsu.edumdpi.com For this compound, common fragmentation pathways would likely involve the loss of small molecules or radicals, such as:

Loss of SO₃ (m/z 80) to give a fragment corresponding to the 2-chloroaniline (B154045) radical cation.

Loss of the sulfamate group (•NHSO₃) to yield a 2-chlorophenyl cation.

Cleavage of the C-Cl bond, although less common, could also be observed.

Fragmentation of the aromatic ring itself.

The analysis of these fragment ions provides a fingerprint of the molecule, which is invaluable for its identification and structural confirmation. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 205 | Molecular Ion |

| [M+2]⁺ | 207 | Isotopic Peak for ³⁷Cl |

| [M-SO₃]⁺ | 125 | 2-chloroaniline radical cation |

| [C₆H₄Cl]⁺ | 111 | 2-chlorophenyl cation |

X-ray Diffraction (XRD) for Solid-State Structural Determination

The sulfamate group, with its N-H donor and S=O acceptor sites, is capable of forming strong hydrogen bonds, which would likely play a significant role in the crystal lattice of this compound. mdpi.com The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and space group of the compound. nih.govnih.gov

Powder X-ray diffraction (PXRD) is a related technique used to analyze polycrystalline materials. The PXRD pattern of this compound would serve as a unique fingerprint for this specific crystalline form, useful for phase identification, purity assessment, and quality control. researchgate.netscielo.org.mx

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3 |

| b (Å) | 10.5 |

| c (Å) | 18.0 |

| β (°) | 100.6 |

| V (ų) | 1542 |

| Z | 4 |

Note: These values are hypothetical and based on a related structure. nih.gov Actual data would need to be determined experimentally.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. iupac.org High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

In an HPLC analysis, a suitable stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be chosen to achieve good separation of this compound from any unreacted starting materials, byproducts, or impurities. tdcommons.org The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas chromatography (GC) could also be employed, particularly if the compound is thermally stable and sufficiently volatile, or after derivatization to increase its volatility. Thin-layer chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a reaction and for preliminary purity checks. biointerfaceresearch.com

Table 5: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.2 min (Hypothetical) |

Molecular Recognition and Enzymatic Interaction Studies of Sulfamate Based Systems Molecular/mechanistic Focus

Sulfamates as Enzyme Inhibitors: Molecular Mechanisms of Interaction

Sulfamates represent a significant class of enzyme inhibitors, targeting key enzymes involved in various physiological and pathological processes. Their inhibitory action is primarily attributed to the sulfamate (B1201201) moiety (-O-SO₂NH₂), which can engage in specific molecular interactions within enzyme active sites. The mechanisms of inhibition are diverse, ranging from reversible coordination with metal cofactors to irreversible, mechanism-based inactivation through covalent modification. These interactions are fundamental to their therapeutic potential in areas such as oncology and neurology. nih.gov The possible molecular targets for sulfamate derivatives include carbonic anhydrases and steroid sulfatase enzymes, among others. nih.gov

The primary mechanism by which sulfamates inhibit carbonic anhydrases (CAs) involves direct coordination to the catalytic zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov This interaction is a hallmark of a class of inhibitors known as "zinc binders". nih.gov The sulfamate group binds to the Zn(II) ion in its deprotonated, anionic form (-O-SO₂NH⁻), displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.gov This binding mode is supported by extensive X-ray crystallographic evidence, which shows the inhibitor's anionic nitrogen coordinating directly to the tetrahedral zinc ion, while the sulfamoyl oxygens often form hydrogen bonds with nearby active site residues, such as the side chain of Thr199 in human CA II. nih.govsci-hub.se

Table 1: Inhibitory Activity (Kᵢ) of Sulfamate Natural Products against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|---|

| 5'-O-sulfamoyl adenosine (B11128) | 4758 | 3125 | 1345 | 3568 |

| 5'-O-sulfamoyl-2-chloroadenosine | 234 | 146 | 65 | 112 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Aryl sulfamates are well-established mechanism-based inactivators of sulfatase enzymes. nih.gov Unlike the reversible inhibition of carbonic anhydrases, their interaction with sulfatases leads to irreversible, covalent modification of the enzyme's active site. nih.gov Sulfatases are a unique class of hydrolytic enzymes that utilize a post-translationally modified α-formylglycine (FGly) residue as a catalytic nucleophile. nih.gov The catalytic cycle involves the FGly hydrate (B1144303) attacking the substrate's sulfate (B86663) ester, forming a covalent sulfo-enzyme intermediate. nih.gov

Aryl sulfamate inhibitors are designed to hijack this catalytic mechanism. The sulfatase active site recognizes the aryl sulfamate and processes it as it would a natural substrate. This enzymatic turnover, however, does not lead to the release of a product and regeneration of the enzyme. Instead, it generates a highly reactive intermediate species, such as a quinone methide, which then rapidly reacts with a nucleophilic residue within the active site. nih.gov This results in a stable covalent bond between the inhibitor and the enzyme, leading to time- and concentration-dependent loss of enzymatic activity, a hallmark of irreversible inhibition. nih.gov This active-site-directed covalent modification effectively renders the enzyme permanently inactive. nih.govnih.gov

Mechanism-based inhibition, also known as suicide inhibition, is a powerful strategy in drug design where an inhibitor molecule is itself unreactive but is converted into a reactive species by the catalytic action of its target enzyme. nih.gov Sulfamate scaffolds are particularly well-suited for this approach against enzymes like sulfatases for several reasons. nih.gov

First, the aryl sulfamate structure mimics the general aryl sulfate substrates that are recognized by a broad range of sulfatases, granting them specificity for this class of enzymes. nih.gov Second, the sulfamate group is key to the inactivation mechanism. Upon enzymatic cleavage, the molecule is designed to collapse into a highly reactive electrophilic intermediate. nih.gov Third, this reactive species is generated directly within the active site, ensuring a high local concentration and maximizing the probability of a rapid covalent reaction with a nearby enzyme residue before it can diffuse away. nih.govnih.gov

This process is characterized by specific kinetic profiles, including a time-dependent loss of enzyme activity that follows saturation kinetics. nih.gov The efficiency of a mechanism-based inhibitor is determined by both the rate of its enzymatic conversion to the reactive species and the subsequent partitioning of this intermediate between reacting with the enzyme and being released into the solvent. Adenosine sulfamate analogues have been developed as mechanism-based inhibitors for E1 enzymes like the NEDD8-activating enzyme (NAE), where the inhibitor forms a covalent adduct with the substrate (NEDD8), a mechanism termed substrate-assisted inhibition. nih.gov

Structure-Activity Relationship (SAR) Principles and Molecular Design Strategies for Aryl Sulfamate Scaffolds

The biological activity of aryl sulfamate inhibitors is highly dependent on the chemical structure of the molecule, and understanding the structure-activity relationship (SAR) is crucial for designing potent and selective compounds. drugdesign.orgresearchgate.net For aryl sulfamates, SAR studies primarily focus on the nature and position of substituents on the aromatic ring.

Modifications to the aryl scaffold can influence several key properties:

Binding Affinity and Potency: Substituents on the aromatic ring can engage in additional interactions (e.g., hydrophobic, hydrogen bonding, or halogen bonding) with residues in the enzyme's active site, thereby increasing binding affinity and inhibitory potency. A clear example is the comparison between 5'-O-sulfamoyl adenosine and its 2-chloro derivative as carbonic anhydrase inhibitors. The 2-chloro analog is 20- to 50-fold more potent across several CA isoforms. nih.gov X-ray crystallography revealed that this enhanced potency is not due to direct halogen interactions but rather to a slight reorientation of the ribose ring, which allows for more favorable hydrogen bonds with active site residues. nih.gov

Selectivity: Different enzyme isoforms often have variations in their active site architecture. By strategically modifying the aryl scaffold, it is possible to exploit these differences to develop inhibitors that are selective for a specific enzyme isoform, which can help minimize off-target effects.

Physicochemical Properties: Substituents also alter the molecule's electronic properties, lipophilicity, and solubility, which can affect its ability to reach the target enzyme in a biological system.

Systematic SAR studies, where various functional groups are placed at different positions on the aryl ring, are essential for mapping the chemical space and identifying the structural features that confer optimal activity and selectivity. nih.gov

Development of Sulfamate Functionalities in Chemical Probes and Ligand Design

The unique reactivity of the sulfamate group and its derivatives has been harnessed in the development of sophisticated chemical probes and ligands for applications in chemical biology and drug discovery. These tools are designed to covalently label proteins, map active sites, or induce targeted protein degradation.

One prominent example is the use of sulfur(VI)-fluoride exchange (SuFEx) chemistry. rsc.org Aryl sulfonyl fluorides (-SO₂F) and related warheads serve as versatile chemical probes. They are generally stable but can be activated to react with nucleophilic amino acid residues (like tyrosine, lysine (B10760008), or serine) within the specific microenvironment of a protein binding pocket. rsc.org This context-specific reactivity allows for the selective covalent labeling of target proteins, which is invaluable for identifying drug targets and studying protein function. rsc.org

Furthermore, related N-acyl-N-alkylsulfonamide (NASA) functionalities have been incorporated into ligand design to create probes that can acylate specific lysine residues near a ligand's binding site. nih.gov This strategy has been explored for the development of targeted protein degraders. The probe consists of a ligand to bind the target protein, a ligand to recruit an E3 ligase, and the NASA group. Upon binding, the NASA functionality is designed to mediate the covalent attachment of the probe to the target protein, positioning it for ubiquitination and subsequent degradation by the proteasome. nih.gov

Biosynthetic Pathways and Natural Occurrence of Sulfamate-Containing Compounds

Sulfamate-containing compounds are relatively rare in nature. researchgate.net The sulfamoyl structural motif is found in a small number of natural products, most of which are nucleoside antibiotics isolated from actinomycetes, particularly Streptomyces species. nih.govuni-konstanz.de Notable examples include ascamycin (B12416732), dealanylascamycin, and 5'-O-sulfamoyl adenosine. nih.gov These compounds exhibit a range of biological activities, including antimicrobial and herbicidal properties. sci-hub.se

The biosynthesis of the sulfamate S-N bond is a unique biochemical process. nih.gov While the exact mechanisms are still under investigation, a proposed pathway for the formation of the 5'-O-sulfamate moiety in nucleoside antibiotics like ascamycin has been outlined. nih.govuni-konstanz.de The process is believed to begin with the activation of inorganic sulfate to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS). A sulfotransferase enzyme then catalyzes the transfer of the sulfuryl group (-SO₃) from PAPS to the 5'-hydroxyl group of the acceptor nucleoside. The final step, the formation of the S-N bond by adding the amino group, is catalyzed by an enzyme system that is not yet fully characterized. nih.gov The discovery of gene clusters responsible for the biosynthesis of these compounds is beginning to shed light on the specific enzymes involved in this unusual biochemical transformation. sci-hub.se

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Chlorophenyl sulfamate |

| 5'-O-sulfamoyl adenosine |

| 5'-O-sulfamoyl-2-chloroadenosine |

| Ascamycin |

| Dealanylascamycin |

| NEDD8 |

Future Research Directions and Unexplored Avenues in 2 Chlorophenyl Sulfamate Chemistry

Development of Next-Generation Synthetic Methodologies

While established methods for the synthesis of aryl sulfamates exist, future research will likely focus on developing more efficient, sustainable, and broadly applicable synthetic protocols. Current methods often rely on the use of reagents like sulfamoyl chloride, which can be unstable. organic-chemistry.org

Key areas for future development include:

Catalytic Approaches: The development of catalytic methods for the direct sulfamoylation of phenols would represent a significant step forward. This could involve exploring novel transition metal catalysts or organocatalysts that can activate the phenol (B47542) and a stable sulfamoyl source under mild conditions.

Flow Chemistry: The use of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of aryl sulfamates, particularly when using hazardous reagents.

Enzymatic Synthesis: Biocatalytic methods, leveraging enzymes such as sulfotransferases, could provide highly selective and environmentally benign routes to specific aryl sulfamates. amanote.com The enzymatic synthesis of aryl sulfamates has been demonstrated, suggesting potential for further development in this area. amanote.com

Novel Sulfamoylating Reagents: The design and synthesis of new, bench-stable sulfamoylating reagents could overcome the limitations of current methods. organic-chemistry.org For instance, hexafluoroisopropyl sulfamate (B1201201) has been introduced as a stable and reactive reagent for the synthesis of sulfamates and sulfamides. organic-chemistry.orgorganic-chemistry.org

A comparison of existing and potential future synthetic methodologies is presented in Table 1.

| Methodology | Current Reagents/Conditions | Potential Future Advancements |

| Conventional Batch Synthesis | Sulfamoyl chloride, chlorosulfonic acid; often harsh conditions. nih.gov | Development of novel, stable sulfamoylating agents; milder reaction conditions. |

| Catalytic Synthesis | Limited examples. | Discovery of efficient transition metal or organocatalysts for direct phenol sulfamoylation. |

| Biocatalysis | Use of sulfotransferases. amanote.com | Engineering of enzymes for broader substrate scope and enhanced efficiency. |

| Flow Chemistry | Not widely applied. | Implementation of continuous flow for improved safety, scalability, and process control. |

Table 1: Evolution of Synthetic Methodologies for Aryl Sulfamates

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

Aryl sulfamates are recognized for their utility in cross-coupling reactions, serving as alternatives to aryl halides. nih.govacs.org However, their full reactive potential remains largely untapped. Future research is expected to uncover novel transformations and reactivity patterns.

Promising areas of exploration include:

Photoredox Catalysis: The use of visible light photoredox catalysis could enable new types of reactions involving aryl sulfamates, such as radical-based transformations, that are not accessible through traditional thermal methods.

Electrochemical Synthesis: Electrochemical methods could provide a green and efficient way to activate the C–O bond of aryl sulfamates for various transformations, avoiding the need for stoichiometric activating agents.

C–H Functionalization: While the sulfamate group can act as a directing group for C–H activation, further exploration of its potential in directing a wider range of C–H functionalization reactions is warranted. acs.orgnih.gov

Asymmetric Transformations: The development of enantioselective reactions using chiral catalysts that can differentiate between enantiotopic positions on the aryl ring of a sulfamate would be a significant advance.

Advanced Mechanistic and Kinetic Investigations in Solution and Enzyme Environments

A deeper understanding of the mechanisms by which aryl sulfamates react is crucial for the rational design of new catalysts and reactions. While some mechanistic studies have been conducted, particularly for nickel-catalyzed cross-coupling reactions, many questions remain. nih.govacs.orgnih.govresearchgate.net

Future research in this area should focus on:

In-depth Kinetic Studies: Detailed kinetic analyses of various aryl sulfamate reactions will help to elucidate reaction orders, rate-determining steps, and the influence of substituents on reactivity. scilit.com

Spectroscopic and Crystallographic Studies: The use of advanced spectroscopic techniques (e.g., in situ NMR, EPR) and X-ray crystallography can provide valuable information on the structure and nature of catalytic intermediates and transition states.

Enzymatic Mechanisms: For biocatalytic transformations, detailed mechanistic studies are needed to understand how enzymes recognize and activate aryl sulfamates, which can guide protein engineering efforts. researchgate.net

Integration of Predictive Computational Chemistry for Rational Design of Novel Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, and its application to aryl sulfamate chemistry is expected to grow. nih.govacs.orgepa.gov Density Functional Theory (DFT) calculations have already been used to probe the mechanisms of cross-coupling reactions involving aryl sulfamates. acs.orgnih.govacs.orgnih.gov

Future computational studies could focus on:

Predictive Catalyst Design: Computational screening of potential catalysts and ligands can accelerate the discovery of more active and selective catalytic systems for aryl sulfamate transformations.

Reaction Pathway Elucidation: DFT and other computational methods can be used to map out the complete energy profiles of potential new reactions, providing insights into their feasibility and potential side reactions.

Understanding Substituent Effects: Computational analysis can provide a quantitative understanding of how electronic and steric effects of substituents on the aryl ring and the sulfamate nitrogen influence reactivity. nih.gov

| Computational Approach | Application in Aryl Sulfamate Chemistry | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for cross-coupling reactions. acs.orgnih.govacs.orgnih.gov | Rational design of more efficient catalysts and prediction of reaction outcomes. |

| Molecular Dynamics (MD) Simulations | Studying the behavior of aryl sulfamates in solution and within enzyme active sites. | Understanding solvent effects and enzyme-substrate interactions to optimize reaction conditions. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel aryl sulfamate-containing compounds. | Accelerating the discovery of new therapeutic agents. |

Table 2: Role of Computational Chemistry in Advancing Aryl Sulfamate Research

Role as Enabling Reagents and Intermediates in the Synthesis of Complex Molecular Architectures

The unique properties of aryl sulfamates make them valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. epa.govnih.gov Their stability and orthogonal reactivity compared to other functional groups allow for their strategic incorporation and late-stage functionalization.

Future applications in complex molecule synthesis could include:

Late-Stage Functionalization: The development of mild and selective methods for the transformation of aryl sulfamates will be crucial for their application in the late-stage functionalization of complex drug candidates.

Diversity-Oriented Synthesis: The broad scope of reactions that aryl sulfamates can undergo makes them ideal for use in diversity-oriented synthesis to create libraries of complex and diverse molecules for biological screening.

Total Synthesis of Natural Products: The strategic use of aryl sulfamates as key intermediates in the total synthesis of complex natural products will continue to be an important area of research.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-Chlorophenyl sulfamate in laboratory settings?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the compound. Ensure proper sample preparation, including solvent selection (e.g., acetonitrile/water mixtures) and pH adjustment to stabilize sulfamate groups. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, focusing on the sulfamate moiety and chlorophenyl ring signatures. Always validate methods using certified reference materials and include blank controls to detect contamination .

Q. How should researchers handle safety and storage protocols for this compound?

- Guidelines : Store the compound in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis. Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and chemical goggles. Conduct risk assessments for inhalation or dermal exposure, referencing safety data sheets (SDS) for occupational exposure limits. Avoid contact with strong oxidizers or acids, which may release toxic gases (e.g., chlorine or sulfur oxides) .

Q. What are the key considerations for synthesizing this compound with high purity?

- Synthesis Protocol : React 2-chlorophenol with sulfamoyl chloride under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC). Purify the product via recrystallization (e.g., using ethanol/water) and verify purity through melting point analysis and elemental composition (CHNS/O). Note: Residual solvents or unreacted starting materials are common contaminants requiring rigorous removal .

Advanced Research Questions

Q. How does this compound interact with sulfur assimilation pathways in microbial systems?

- Experimental Design : Use gene knockout studies in model organisms (e.g., Komagataella pastoris) to identify enzymes critical for sulfamate metabolism. For example, delete MET3 (ATP sulfurylase) or MET5 (sulfite reductase) and compare growth on sulfamate vs. other sulfur sources. Metabolomic profiling (e.g., LC-MS) can track intermediates like sulfate or sulfite, revealing whether sulfamate catabolism proceeds through inorganic sulfur intermediates .

Q. What strategies resolve contradictions in environmental persistence data for chlorophenyl derivatives like this compound?

- Data Analysis Framework : Conduct comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity). Use isotopic labeling (e.g., ³⁵S) to trace sulfamate breakdown products in soil/water matrices. Address discrepancies by standardizing test protocols (e.g., OECD guidelines) and reporting variables such as organic matter content or microbial diversity, which influence degradation rates .

Q. How can researchers optimize experimental reproducibility in studies involving this compound?

- Quality Control Measures : Document all pre-treatment steps (e.g., drying, grinding) to ensure sample homogeneity. Use validated subsampling techniques (e.g., rotary dividers) to minimize particulate segregation. Report analytical error margins (e.g., ±5% for HPLC) and include inter-laboratory comparisons to verify method robustness. Reference materials like NIST-certified compounds should be used for calibration .

Q. What are the metabolic implications of this compound in eukaryotic systems?

- In Vivo/In Vitro Approaches : Perform enzyme inhibition assays using liver microsomes to assess sulfamate metabolism via cytochrome P450 isoforms. Pair with transcriptomic analysis (RNA-seq) to identify upregulated detoxification pathways (e.g., glutathione-S-transferase). For in vivo models, administer the compound to rodents and analyze urine/blood for sulfamate-derived metabolites, comparing results to in vitro data .

Methodological Notes

- Contradictory Data Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray crystallography for structural disputes) .

- Environmental Impact Studies : Prioritize LC-MS/MS for detecting trace sulfamate residues in environmental samples, accounting for matrix effects via standard addition .

- Ethical Reporting : Disclose all conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.